molecular formula C18H20ClN5O6 B2819737 2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid CAS No. 1033432-29-9

2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid

Cat. No. B2819737
M. Wt: 437.84
InChI Key: PKPWMLVNGDMMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to “2-(3-Chlorophenoxy)propionic acid”, which is a chiral phenoxy acid12. Another related compound is “ETHYL 2-({7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)BUTANOATE” with a CAS Number: 303228-42-43.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid”. However, related compounds such as “2-(3-Chlorophenoxy)propionic acid” have been studied1.



Molecular Structure Analysis

The molecular structure of “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid” is not directly available. However, the structure of a related compound, “2-(3-Chlorophenoxy)propionic acid”, is available and has a molecular weight of 200.6191.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid” are not directly available. However, a related compound, “2-(3-Chlorophenoxy)propionic acid”, has a molecular weight of 200.6191.


Scientific Research Applications

Herbicide Selectivity and Plant Physiology

  • The compound has been explored in the context of herbicides, particularly for its selective action. For example, its derivative, dichlofop-methyl, was studied for its effects on oat and wheat, demonstrating its role as a selective herbicide. The study found that dichlofop-methyl inhibited auxin-stimulated elongation in these plants, suggesting a mode of action as an auxin antagonist. Additionally, its metabolite, dichlofop, was observed to inhibit root growth in certain plant species, indicating a different biological mechanism (Shimabukuro et al., 1978).

Environmental and Occupational Exposure

  • Research has also been conducted on the exposure of farm workers to related phenoxy acid herbicides, including their absorption and excretion patterns. This kind of study is crucial for understanding the environmental and health impacts of such chemicals (Manninen et al., 1986).

Detection and Quantification in Environmental Samples

  • The development of methods for detecting and quantifying chlorophenoxy acids, such as high-performance liquid chromatography combined with electrochemical detection, is an important area of research. This is significant for monitoring environmental levels and ensuring compliance with safety regulations (Wintersteiger et al., 1999).

Biocatalysis and Enantioselectivity

  • In the field of biocatalysis, studies have been done on the hydrolysis of racemic methyl 2-(2,4-dichlorophenoxy)propionate using Candida rugosa lipase. This research is relevant for developing methods to obtain enantiomerically pure compounds, which can be important in pharmaceuticals and agrochemicals (Cipiciani et al., 1998).

Synthesis and Anticancer Activity

  • There's also research on the synthesis of new compounds using halo compounds and studying their potential as anticancer agents. This demonstrates the chemical versatility and potential biomedical applications of compounds related to 2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid (Saad & Moustafa, 2011).

Safety And Hazards

There is no specific safety and hazard information available for “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid”.


Future Directions

There is no specific information available on the future directions of “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid”. However, research into related compounds may provide insights into potential applications and directions for this compound.


Please note that this analysis is based on the limited information available and the actual properties and characteristics of “2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid” may vary. Further research and studies are needed to fully understand this compound.


properties

IUPAC Name

2-[[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O6/c1-9(16(27)28)20-17-21-14-13(15(26)22-18(29)23(14)2)24(17)7-11(25)8-30-12-5-3-10(19)4-6-12/h3-6,9,11,25H,7-8H2,1-2H3,(H,20,21)(H,27,28)(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPWMLVNGDMMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid

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